4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound with the molecular formula C21H26N2O3. It is known for its unique chemical structure, which includes a butoxy group, a morpholinyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The butoxy group is introduced through a nucleophilic substitution reaction, while the morpholinyl group is added via a nucleophilic addition reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-sec-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 4-butoxy-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}carbonothioyl)benzamide
Uniqueness
4-butoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy and morpholinyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-3-14-28-20-10-4-17(5-11-20)21(26)24-22(29)23-18-6-8-19(9-7-18)25-12-15-27-16-13-25/h4-11H,2-3,12-16H2,1H3,(H2,23,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAXHSXSYTULGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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